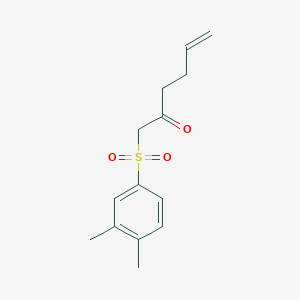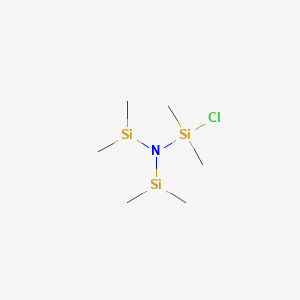
7-Methyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable nitrile compound in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or acetonitrile. The presence of a base, such as sodium hydroxide or potassium carbonate, can facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
7-Methyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
7-Methyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and anticancer agent. It can inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 7-Methyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The compound’s ability to interact with multiple targets makes it a promising candidate for multi-targeted therapies.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Pyrido[2,3-d]pyrimidine derivatives: These compounds are known for their kinase inhibitory activity and are used in cancer therapy.
Triazoloquinazoline derivatives: These compounds have shown potential as therapeutic agents with various pharmacological applications.
Uniqueness
7-Methyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group and the nitrile functionality allows for diverse chemical modifications, making it a versatile compound for research and development.
特性
CAS番号 |
918801-29-3 |
|---|---|
分子式 |
C16H12N2S2 |
分子量 |
296.4 g/mol |
IUPAC名 |
7-methyl-5-methylsulfanyl-2-phenyl-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C16H12N2S2/c1-10-8-13(19-2)12(9-17)14-15(10)20-16(18-14)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChIキー |
PTPZZWKLRDWAQX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=C1SC(=N2)C3=CC=CC=C3)C#N)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14193398.png)

phosphanium bromide](/img/structure/B14193416.png)

![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)






![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)
![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)

